molecular formula C13H28O2Si B13515138 rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans

rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans

Cat. No.: B13515138
M. Wt: 244.44 g/mol
InChI Key: BSHHLOFBUPRGFG-GHMZBOCLSA-N
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Description

rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans is a complex organic compound characterized by its unique cyclopropyl structure and the presence of a tert-butyldimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the tert-butyldimethylsilyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the silyl ether group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce a simpler alcohol.

Scientific Research Applications

rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans exerts its effects involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective transformations. The cyclopropyl group can participate in ring-opening reactions, which are useful in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications but lacks the silyl protection group.

    tert-Butyl carbamate: Another compound with a tert-butyl group, used in different contexts.

Uniqueness

rac-[(1R,3R)-3-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethylcyclopropyl]methanol, trans is unique due to its combination of a cyclopropyl ring and a silyl ether group, which provides both stability and reactivity in various chemical environments.

Properties

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

[(1R,3R)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethylcyclopropyl]methanol

InChI

InChI=1S/C13H28O2Si/c1-12(2,3)16(6,7)15-9-11-10(8-14)13(11,4)5/h10-11,14H,8-9H2,1-7H3/t10-,11-/m1/s1

InChI Key

BSHHLOFBUPRGFG-GHMZBOCLSA-N

Isomeric SMILES

CC1([C@@H]([C@H]1CO[Si](C)(C)C(C)(C)C)CO)C

Canonical SMILES

CC1(C(C1CO[Si](C)(C)C(C)(C)C)CO)C

Origin of Product

United States

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